molecular formula C51H88O7 B1247656 cholesteryl 6-O-oleoyl-beta-D-galactoside

cholesteryl 6-O-oleoyl-beta-D-galactoside

Cat. No. B1247656
M. Wt: 813.2 g/mol
InChI Key: DDMRUBMQFNAWDK-XOOGFWQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesteryl 6-O-oleoyl-beta-D-galactoside is a cholesteryl 6-O-acyl-beta-D-galactoside having oleoyl as the 6-O-acyl group.

Scientific Research Applications

Synthesis and Characterization

  • Cholesteryl 6-O-oleoyl-beta-D-galactoside and its isomers have been synthesized using the Koenigs-Knorr reaction, followed by Zemplén saponification or alkaline hydrolysis, depending on the desired isomer. These compounds were characterized using IR spectra and NMR spectra, contributing to our understanding of their structure and potential applications (Iga, Iga, Schmidt, & Buzas, 2005).

Role in Lyme Disease

  • Cholesteryl 6-O-oleoyl-beta-D-galactoside has been identified as an antigenic lipid of the Lyme disease agent, Borrelia burgdorferi. This discovery is significant for understanding the molecular composition of this bacterium and its interaction with the host immune system (Ben-Menachem, Kubler-Kielb, Coxon, Yergey, & Schneerson, 2003).

Vaccine Development for Lyme Disease

  • The synthesis of cholesteryl 6-O-oleoyl-beta-D-galactoside has been instrumental in the development of a potential human vaccine against Lyme disease. By creating partially protected congeners and treating them with fatty acids, researchers could synthesize glycolipids identical to those isolated from Borrelia burkholderi, paving the way for vaccine development (Pozsgay, Kubler-Kielb, Coxon, & Ekborg, 2005).

Lysosomal Cholesterol Esterase Activity

  • Studies on radiolabeled cholesteryl oleate have provided insights into lysosomal cholesterol esterase activity in conditions such as atherosclerosis. This research helps to understand how cholesterol and its derivatives are processed at the cellular level in various diseases (Brecher, Pyun, & Chobanian, 1977).

properties

Product Name

cholesteryl 6-O-oleoyl-beta-D-galactoside

Molecular Formula

C51H88O7

Molecular Weight

813.2 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C51H88O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-45(52)56-35-44-46(53)47(54)48(55)49(58-44)57-39-30-32-50(5)38(34-39)26-27-40-42-29-28-41(37(4)24-22-23-36(2)3)51(42,6)33-31-43(40)50/h14-15,26,36-37,39-44,46-49,53-55H,7-13,16-25,27-35H2,1-6H3/b15-14-/t37-,39+,40+,41-,42+,43+,44-,46+,47+,48-,49-,50+,51-/m1/s1

InChI Key

DDMRUBMQFNAWDK-XOOGFWQYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cholesteryl 6-O-oleoyl-beta-D-galactoside
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cholesteryl 6-O-oleoyl-beta-D-galactoside
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cholesteryl 6-O-oleoyl-beta-D-galactoside

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